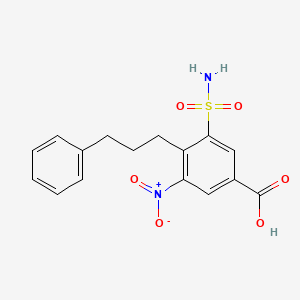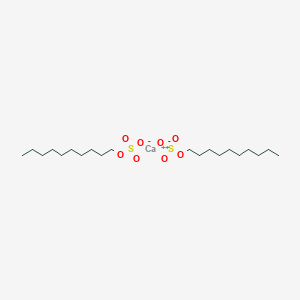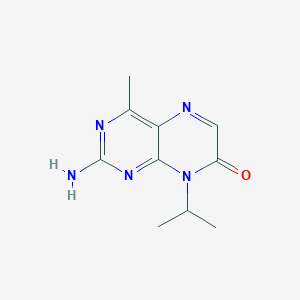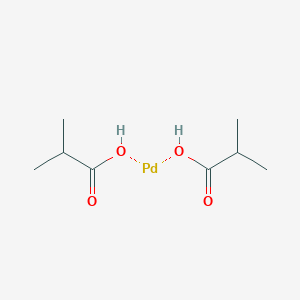
Palladium(II) isobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palladium(II) isobutyrate is a chemical compound consisting of palladium in its +2 oxidation state bonded to isobutyrate anions. This compound is part of the broader family of palladium-based catalysts, which are widely used in organic synthesis and industrial applications due to their unique properties and reactivity.
Synthetic Routes and Reaction Conditions:
Direct Reaction: this compound can be synthesized by reacting palladium(II) chloride with isobutyric acid in an aqueous solution. The reaction typically requires heating to facilitate the formation of the desired product.
Precipitation Method: Another method involves the precipitation of this compound from a solution containing palladium(II) ions and isobutyrate ions. This method often uses a solvent to aid in the crystallization process.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods but with optimized conditions to ensure high yield and purity. Continuous flow reactors and large-scale crystallization techniques are employed to meet industrial demands.
Types of Reactions:
Oxidation Reactions: this compound can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to aldehydes or ketones.
Reduction Reactions: It can also catalyze reduction reactions, such as the hydrogenation of alkenes to alkanes.
Substitution Reactions: this compound is known for its role in cross-coupling reactions, where it helps in the substitution of halides with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Hydrogen gas is typically used as the reducing agent.
Substitution: Various halides and organometallic reagents are used, often in the presence of a base.
Major Products Formed:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alkanes and other reduced organic compounds.
Substitution: Coupled products, such as biaryls and biarylamines.
Aplicaciones Científicas De Investigación
Palladium(II) isobutyrate has a wide range of applications in scientific research:
Organic Synthesis: It is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction.
Medicine: Research is ongoing to explore its potential use in drug synthesis and as a component in pharmaceutical formulations.
Biology: It is used in biochemical studies to understand enzyme mechanisms and to develop bio-catalysts.
Industry: Its catalytic properties are harnessed in the production of fine chemicals, polymers, and other industrial materials.
Mecanismo De Acción
The mechanism by which palladium(II) isobutyrate exerts its effects involves its ability to coordinate to various substrates and facilitate the transfer of electrons or groups. The molecular targets and pathways involved include the activation of substrates through coordination to the palladium center, followed by the formation and cleavage of bonds.
Comparación Con Compuestos Similares
Palladium(II) Acetate: Similar in reactivity but differs in the ligand attached to palladium.
Palladium(II) Chloride: Another common palladium compound used in various reactions.
Palladium(II) Bromide: Similar to palladium(II) chloride but with bromide ions instead.
Uniqueness: Palladium(II) isobutyrate is unique due to its specific ligand, isobutyrate, which imparts distinct reactivity and selectivity compared to other palladium compounds. This makes it particularly useful in certain types of organic reactions where other palladium catalysts may not be as effective.
Propiedades
Fórmula molecular |
C8H16O4Pd |
|---|---|
Peso molecular |
282.63 g/mol |
Nombre IUPAC |
2-methylpropanoic acid;palladium |
InChI |
InChI=1S/2C4H8O2.Pd/c2*1-3(2)4(5)6;/h2*3H,1-2H3,(H,5,6); |
Clave InChI |
XCVAKIIRUUWTMV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)O.CC(C)C(=O)O.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


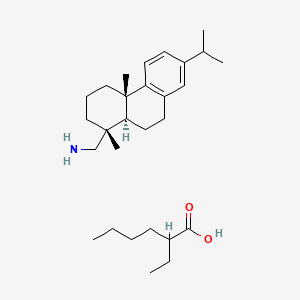
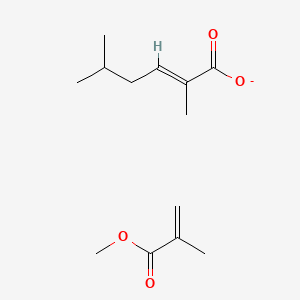
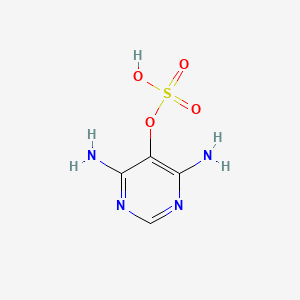

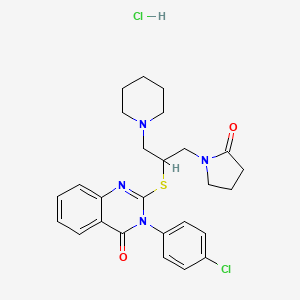
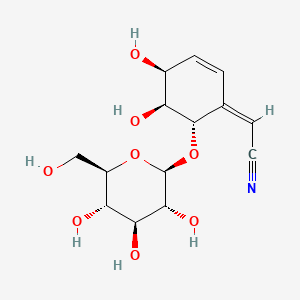
![2-[2-[Methyl-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl]amino]ethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B15346019.png)
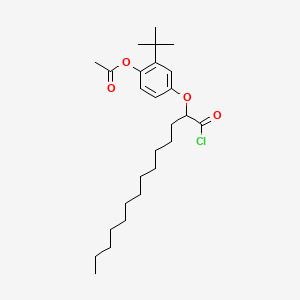

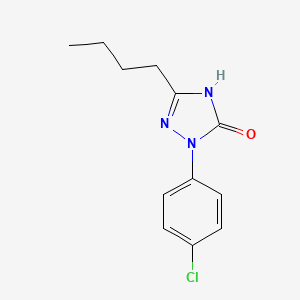
![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-butan-2-ylazanium chloride](/img/structure/B15346034.png)
